molecular formula C23H17ClN2O5 B242086 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B242086
M. Wt: 436.8 g/mol
InChI Key: HBQXNRBSQTWPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CMI-977, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties and has been investigated for its use in treating various diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but it is thought to involve inhibition of the production of pro-inflammatory cytokines and chemokines. These molecules play a key role in the inflammatory response, and their inhibition can reduce inflammation and improve disease outcomes.
Biochemical and Physiological Effects:
7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have anti-inflammatory effects in animal models, reducing the production of pro-inflammatory cytokines and chemokines. In addition, 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce the infiltration of immune cells into inflamed tissues. These effects suggest that 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may be a promising therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its potential as a therapeutic agent for the treatment of inflammatory diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Future Directions

1. Investigate the use of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in other inflammatory diseases, such as psoriasis and asthma.
2. Study the mechanism of action of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to better understand its anti-inflammatory effects.
3. Investigate the potential of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a combination therapy with other anti-inflammatory agents.
4. Study the pharmacokinetics and pharmacodynamics of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to optimize dosing regimens.
5. Investigate the safety and tolerability of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in clinical trials.

Synthesis Methods

The synthesis of 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the reaction of 2-methoxybenzaldehyde with 5-methyl-3-isoxazolecarboxylic acid, followed by the addition of 6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. The resulting product is then chlorinated to yield 7-chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Scientific Research Applications

7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In animal models, 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to reduce inflammation and improve disease outcomes.

properties

Product Name

7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C23H17ClN2O5

Molecular Weight

436.8 g/mol

IUPAC Name

7-chloro-1-(2-methoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O5/c1-11-8-17-14(10-15(11)24)21(27)19-20(13-6-4-5-7-16(13)29-3)26(23(28)22(19)30-17)18-9-12(2)31-25-18/h4-10,20H,1-3H3

InChI Key

HBQXNRBSQTWPSM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC(=C(C=C4C3=O)Cl)C)C5=CC=CC=C5OC

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4OC)C5=NOC(=C5)C

Origin of Product

United States

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